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Compound of Interest

Compound Name: 16,17-Dihydroheronamide C

Cat. No.: B15144256 Get Quote

A detailed guide for researchers on the differential biological activities of Heronamide C and its

saturated analogue, 16,17-Dihydroheronamide C.

This guide provides a comparative overview of the cytotoxic and biological activities of

Heronamide C and its derivative, 16,17-Dihydroheronamide C. The saturation of the C16-C17

double bond in 16,17-Dihydroheronamide C results in a significant attenuation of its biological

effects, highlighting the critical role of this structural feature. This comparison is supported by

experimental data on their antifungal activity against fission yeast. While Heronamide C is

noted for its potent biological effects, including a unique non-cytotoxic but dramatic and

reversible impact on mammalian cell morphology, its saturated counterpart, 16,17-
Dihydroheronamide C, displays a stark loss of this activity.[1][2]

Quantitative Cytotoxicity Data
The comparative antifungal activity of 16,17-Dihydroheronamide C was evaluated against

fission yeast, with results indicating a complete loss of inhibitory function upon saturation of the

C16-C17 double bond.
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Compound Target Organism IC50 Value (µM) Remarks

16,17-

Dihydroheronamide C
Fission Yeast > 50

No growth inhibition

observed up to a

concentration of 50

µM.[2]

ent-Heronamide C
Fission Yeast (wild-

type)
0.26

Exhibited potent

antifungal activity.[2]

ent-Heronamide C
Fission Yeast (erg2Δ

mutant)
0.44 [2]

ent-Heronamide C

Fission Yeast (erg31Δ

erg32Δ double

mutant)

0.38 [2]

Note: Data for Heronamide C itself is not explicitly provided in the same table in the source, but

the profound inactivity of 16,17-Dihydroheronamide C is presented as a direct consequence

of the modification to the Heronamide C structure. The data for ent-Heronamide C, the

enantiomer of Heronamide C, is included to provide context for the potent activity of the parent

scaffold.

The Critical Role of the C16-C17 Double Bond
The lack of antifungal activity in 16,17-Dihydroheronamide C underscores the "exceptional

importance" of the C16-C17 double bond for the biological activity of Heronamide C.[2][3][4]

This structural feature is considered crucial for the interaction of Heronamide C with its cellular

targets.[2] The proposed mechanism of action for heronamides involves the targeting of

saturated hydrocarbon chains within lipid membranes, leading to a perturbation of membrane

microdomain structure.[5][6] It is hypothesized that the conformation conferred by the C16-C17

double bond is essential for this membrane interaction and subsequent biological effects.

Experimental Protocols
The evaluation of the antifungal activity of these compounds was conducted using a growth

inhibition assay against fission yeast (Schizosaccharomyces pombe).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.1c01761
https://pubs.acs.org/doi/10.1021/acs.joc.1c01761
https://pubs.acs.org/doi/10.1021/acs.joc.1c01761
https://pubs.acs.org/doi/10.1021/acs.joc.1c01761
https://www.benchchem.com/product/b15144256?utm_src=pdf-body
https://www.benchchem.com/product/b15144256?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.joc.1c01761
https://pubmed.ncbi.nlm.nih.gov/34784214/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6100f7e47bf0c94886615fcb/original/design-synthesis-and-biological-activity-of-16-17-dihydroheronamide-c-and-ent-heronamide-c.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.1c01761
https://pubmed.ncbi.nlm.nih.gov/24670227/
https://pubs.acs.org/doi/abs/10.1021/ja500128u
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fission Yeast Growth Inhibition Assay
A standard microdilution broth method is typically employed to determine the half-maximal

inhibitory concentration (IC50) of compounds against fission yeast.

Yeast Culture Preparation: Fission yeast cells are cultured in an appropriate liquid medium

(e.g., YES medium) to the mid-logarithmic growth phase.

Compound Dilution Series: The test compounds (16,17-Dihydroheronamide C and

Heronamide C derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially

diluted in the culture medium to achieve a range of final concentrations.

Incubation: The yeast cell suspension is added to the wells of a microtiter plate containing

the different concentrations of the test compounds. The plates are then incubated at a

controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).

Growth Measurement: Cell growth is assessed by measuring the optical density (OD) at a

specific wavelength (e.g., 600 nm) using a microplate reader.

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of

cell growth, is calculated by plotting the percentage of growth inhibition against the

compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Cellular Effects
The primary target of Heronamide C appears to be the cell membrane. Its interaction leads to

morphological changes in both yeast and mammalian cells.

Proposed Mechanism of Action of Heronamide C
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Proposed Mechanism of Action of Heronamide C
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Caption: Proposed mechanism of Heronamide C action on the cell membrane.

Experimental Workflow for Comparative Cytotoxicity
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Experimental Workflow for Comparative Cytotoxicity
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Caption: Workflow for determining the IC50 values of test compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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